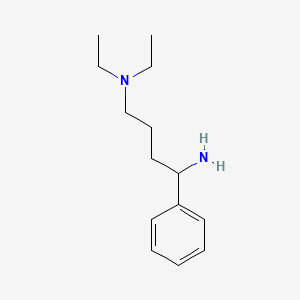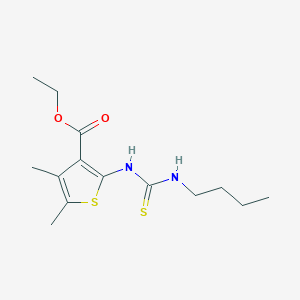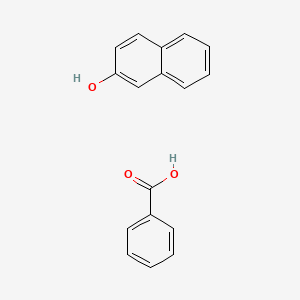![molecular formula C16H15F3O3S B14007181 [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate CAS No. 84877-44-1](/img/structure/B14007181.png)
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H15F3O3S It is characterized by the presence of trifluoromethyl and methylphenyl groups attached to an ethyl chain, which is further bonded to a methylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(4-methylphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2,2-Trifluoro-1-(4-methylphenyl)ethanol+4-methylbenzenesulfonyl chloride→[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonates or sulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] benzenesulfonate
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-chlorobenzenesulfonate
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-nitrobenzenesulfonate
Uniqueness
Compared to similar compounds, [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
84877-44-1 |
|---|---|
Fórmula molecular |
C16H15F3O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[2,2,2-trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15F3O3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)22-23(20,21)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 |
Clave InChI |
NVPYPUPRRVDGPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(F)(F)F)OS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



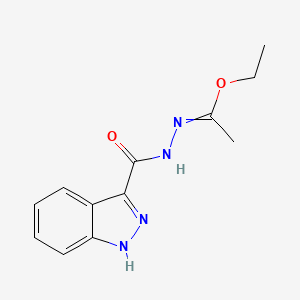

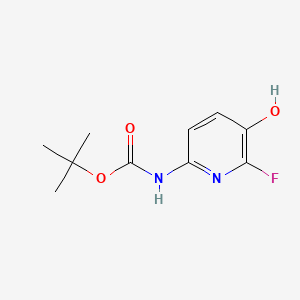

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
